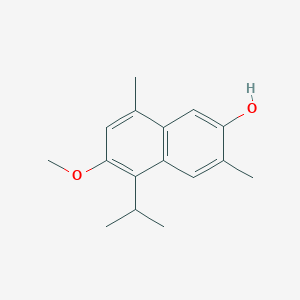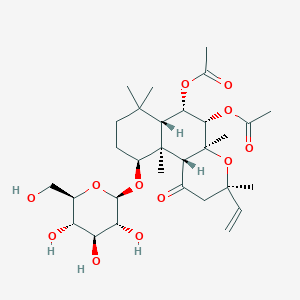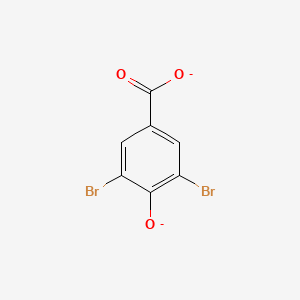
3,5-Dibromo-4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dibromo-4-oxidobenzoate(2-) is dianon of 3,5-dibromo-4-hydroxybenzoic acid arising from deprotonation of both the carboxy and phenolic functions. It is a monocarboxylic acid anion and a phenolate anion. It is a conjugate base of a 3,5-dibromo-4-hydroxybenzoic acid.
Scientific Research Applications
Chemical Rearrangements and Reactions
- The reaction of 3,5-dibromo-4-hydroxybenzoic acid with NaNO2 in acetic acid leads to dibromonitrophenol through nitrosodecarboxylation, a process involving rearrangements and oxidation (Shishkin & Fadin, 2008).
Biotransformation and Environmental Impact
- 3,5-Dibromo-4-hydroxybenzoate undergoes biotransformation under various anaerobic conditions, indicating its environmental degradability and potential impact on ecological systems (Knight, Berman, & Häggblom, 2003).
Novel Catabolic Pathways
- A new oxidative decarboxylation pathway for this compound catabolism was identified in Pigmentiphaga sp. strain H8, broadening understanding of microbial catabolism of halogenated compounds (Chen et al., 2018).
Herbicide Resistance and Detoxification
- The bxn gene from Klebsiella ozaenae, encoding a nitrilase that converts bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid, has been used to create transgenic plants resistant to bromoxynil, demonstrating applications in agricultural biotechnology (Stalker, McBride, & Malyj, 1988).
Root Growth and Herbicide Metabolism
- The herbicides ioxynil and bromoxynil, derivatives of this compound, have been studied for their mode of action, metabolism, and impact on root growth in agricultural contexts (Wain, 1977).
Biodegradation and Environmental Processing
- Klebsiella pneumoniae subsp. ozaenae can metabolize bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid, furthering our understanding of the microbial processing of herbicides in the environment (McBride, Kenny, & Stalker, 1986).
Polymer Synthesis
- The synthesis of high molecular weight poly(4-hydroxybenzoate)s, including derivatives of 3,5-dibromo-4-hydroxybenzoic acid, demonstrates its application in creating new polymeric materials (Kricheldorf & Schwarz, 1984).
Enzymatic Transformations in Microorganisms
- Pseudomonas testosteroni's 3-Hydroxybenzoate 4-hydroxylase shows affinity for 3,5-dibromo-4-hydroxybenzoic acid, indicating its role in microbial transformations of similar compounds (Michalover, Ribbons, & Hughes, 1973).
properties
Molecular Formula |
C7H2Br2O3-2 |
|---|---|
Molecular Weight |
293.9 g/mol |
IUPAC Name |
3,5-dibromo-4-oxidobenzoate |
InChI |
InChI=1S/C7H4Br2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)/p-2 |
InChI Key |
PHWAJJWKNLWZGJ-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C(C(=C1Br)[O-])Br)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



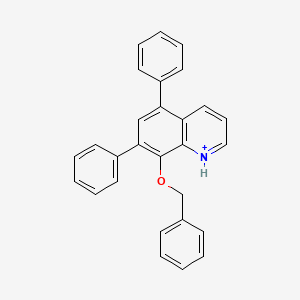
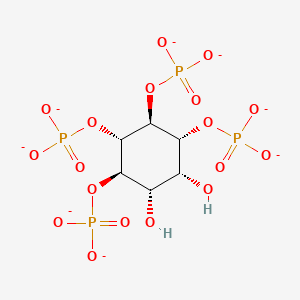


![N-[1-(2,6-difluorophenyl)sulfonyl-3-pyrrolidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263402.png)

![N-Benzyl-N-methyl-2-[7,8-dihydro-7-(2-[18F]fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide](/img/structure/B1263405.png)
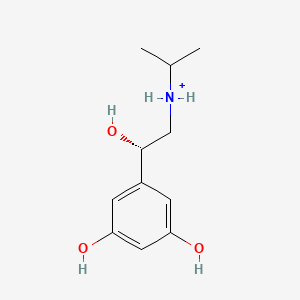

![4,9-Dioxo-1-H-naphth[2.3-D]imidazolium, bromide](/img/structure/B1263409.png)
![(15S)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263410.png)
